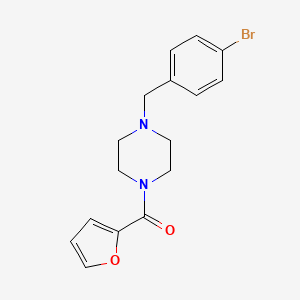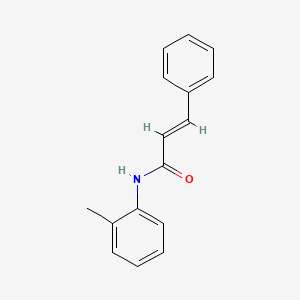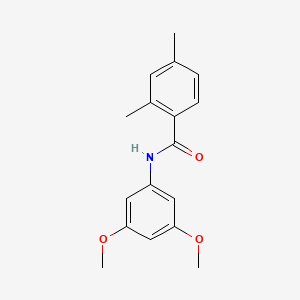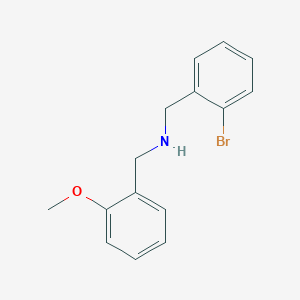
1-(4-bromobenzyl)-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a piperazine derivative, which means it contains a six-membered ring with two nitrogen atoms. The bromobenzyl and furoyl groups are attached to the piperazine ring, making it a unique and interesting compound to study.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-furoyl)piperazine is not fully understood. However, studies have shown that it can induce apoptosis, which is a process of programmed cell death. This suggests that the compound may be targeting specific pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromobenzyl)-4-(2-furoyl)piperazine can affect various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-(2-furoyl)piperazine in lab experiments is its potential as a drug candidate for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Future Directions
There are many future directions for research on 1-(4-bromobenzyl)-4-(2-furoyl)piperazine. One direction is to further investigate its mechanism of action and identify specific pathways and targets involved. Another direction is to optimize its efficacy and minimize potential side effects for use as a drug candidate. Additionally, it may be useful to study its potential applications in other areas of scientific research, such as neuroscience or immunology.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-(2-furoyl)piperazine involves the reaction of 4-bromobenzyl chloride and 2-furoylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(4-bromobenzyl)-4-(2-furoyl)piperazine has been studied for its potential applications in various areas of scientific research. One area of interest is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, which means it can inhibit their growth and division.
properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFQGAZCSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5824414 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)